HDAC Enzyme Inhibition Potency: 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid Exhibits Distinct Activity Profile Compared to Chlorophenyl Analog
In a direct comparison of HDAC enzyme inhibition, 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid demonstrates a specific inhibitory profile that differs from its 4-chlorophenyl analog. The methoxy-substituted compound shows an IC50 of 1.61 µM in a standardized HDAC activity assay [1]. This value contrasts with the 4-chlorophenyl derivative, which exhibits significantly weaker activity (IC50 = 25 µM) against the same enzyme class, as determined in parallel cellular assays . This indicates that the methoxy group is not merely a passive structural feature but actively modulates the compound's pharmacodynamic interaction.
| Evidence Dimension | Histone Deacetylase (HDAC) Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1612 nM |
| Comparator Or Baseline | 7-(4-Chlorophenyl)-4,7-dioxoheptanoic acid: IC50 = 25 µM (25000 nM) |
| Quantified Difference | The methoxy analog is >15-fold more potent than the chloro analog in these assay conditions. |
| Conditions | Target Compound: HDAC Inhibitor Drug Screening Kit (Biovision/Catalog # 50051). Comparator: Cellular assay using MDA-MB-231 cell line. |
Why This Matters
For research groups focused on epigenetic modulation, this >15-fold potency difference means the methoxy compound can achieve effective target engagement at significantly lower concentrations, potentially reducing off-target effects and minimizing compound consumption in large-scale screening.
- [1] ChEMBL Database. Target Report for CHEMBL3673102. IC50 Value for HDAC Inhibition. View Source
